RQIKIWFQNRRMKWKK Tumor Uptake vs. TAT and SynB1: In Vivo Biodistribution
In a comparative in vivo biodistribution study using PC‑3 tumor‑bearing mice, 111In‑labeled RQIKIWFQNRRMKWKK (Penetratin) demonstrated a tumor uptake of 0.4 ± 0.1 %ID/g at 10 minutes post‑intravenous injection [1]. Under identical experimental conditions, 111In‑TAT (47‑57) exhibited a higher but more variable tumor accumulation of 0.9 ± 1.1 %ID/g, while 111In‑SynB1 showed 0.3 ± 0 %ID/g [1].
| Evidence Dimension | In vivo tumor uptake |
|---|---|
| Target Compound Data | 0.4 ± 0.1 %ID/g |
| Comparator Or Baseline | 111In-TAT(47-57): 0.9 ± 1.1 %ID/g; 111In-SynB1: 0.3 ± 0 %ID/g |
| Quantified Difference | Penetratin uptake is 56% lower than TAT mean but shows 11-fold lower variability (SD 0.1 vs 1.1). |
| Conditions | 10 min after IV injection to PC-3 tumor-bearing mice; measurement of radioactivity on a γ counter (Mean ± SD). |
Why This Matters
RQIKIWFQNRRMKWKK provides more reproducible tumor delivery in this model, which may be advantageous for applications requiring consistent, predictable dosing.
- [1] Nielsen EJB, et al. Table 1: Biodistribution of CPPs. Nanomaterials. 2023;13(6):1140. doi:10.3390/nano13061140 View Source
